molecular formula C29H31FN4O7 B1668775 Cediranib maleate CAS No. 857036-77-2

Cediranib maleate

Numéro de catalogue B1668775
Numéro CAS: 857036-77-2
Poids moléculaire: 566.6 g/mol
Clé InChI: JRMGHBVACUJCRP-BTJKTKAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cediranib maleate is an active pharmaceutical ingredient (API) in phase III of development within AstraZeneca’s oncology portfolio . It is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . It is being developed clinically as a once-daily oral therapy for the treatment of cancer .


Synthesis Analysis

Analysis of the crystal structure of Cediranib maleate confirmed that the selected salt form was robust . The salt formation step had to be redesigned to avoid an unwanted metastable polymorph .


Molecular Structure Analysis

The crystal structure of Cediranib maleate was analyzed as the start of development . The appearance of a metastable Form B necessitated a change in crystallization solvent to methanol .


Chemical Reactions Analysis

Cediranib maleate is the maleate salt of an indole ether quinazoline derivative with antineoplastic activities . It competes with adenosine triphosphate, cediranib binds to and inhibits all three vascular endothelial growth factor receptor (VEGFR-1,-2,-3) tyrosine kinases .


Physical And Chemical Properties Analysis

Cediranib maleate is a potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases . The drug is being developed by AstraZeneca as a possible anticancer chemotherapeutic agent for oral administration .

Applications De Recherche Scientifique

Solubility and Stability Enhancements

Cediranib, a tyrosine kinase inhibitor aimed at treating ovarian cancer, demonstrates enhanced solubilization and stabilization when complexed with γ-cyclodextrin, suggesting its potential for alternative routes of administration beyond oral tablets. This study highlights the drug's aqueous solubility and chemical stability, emphasizing the role of ionization and the benefits of cyclodextrin complexation and riboflavin for stability improvement (Praphanwittaya et al., 2021).

Material Control and Drug Formulation

Investigations into the crystal structure of Cediranib Maleate have informed material control strategies, crucial for ensuring the drug's efficacy and safety in clinical use. The study underscores the importance of avoiding unwanted polymorphs and solvates during drug development, contributing to better predictability and control over the drug's performance (Black et al., 2019).

Impact on DNA Repair Mechanisms

Cediranib suppresses homology-directed DNA repair in tumor cells, offering a synergistic effect when combined with PARP inhibitors. This mechanism not only disrupts tumor angiogenesis but also sensitizes cancer cells to DNA damage, providing a strategic approach for targeted cancer therapy, especially in ovarian cancer patients without BRCA1/2 mutations (Kaplan et al., 2019).

Enhancing Chemotherapy Efficacy

Cediranib has demonstrated efficacy in improving progression-free survival when combined with platinum-based chemotherapy for ovarian cancer. Its role in angiogenesis inhibition complements chemotherapy, offering a potential therapeutic option for recurrent ovarian cancer (Ledermann et al., 2016).

Novel Drug Delivery Approaches

A study on γ-cyclodextrin nanoparticle eye drops containing cediranib maleate suggests a novel, noninvasive route for retinal drug delivery. This approach could potentially treat oedema and neovascularization in conditions like age-related macular degeneration and diabetic retinopathy, highlighting cediranib's versatility beyond oncology applications (Lorenzo-Soler et al., 2022).

Safety And Hazards

Cediranib maleate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes .

Orientations Futures

Cediranib maleate is in phase III of development within AstraZeneca’s oncology portfolio . It is being developed clinically as a once-daily oral therapy for the treatment of cancer . Future research may focus on understanding mechanisms of resistance to this agent and defining rational combination therapies .

Relevant Papers

Several papers have been published on Cediranib maleate. For instance, a multicenter, open-label, randomized, phase II study of cediranib with or without lenalidomide in iodine 131-refractory differentiated thyroid cancer was conducted . Another paper investigated immune mechanisms of resistance to Cediranib in ovarian cancer .

Propriétés

IUPAC Name

(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGHBVACUJCRP-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cediranib maleate

CAS RN

857036-77-2
Record name Cediranib maleate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 857036-77-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDIRANIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cediranib maleate
Reactant of Route 2
Reactant of Route 2
Cediranib maleate
Reactant of Route 3
Cediranib maleate
Reactant of Route 4
Reactant of Route 4
Cediranib maleate
Reactant of Route 5
Cediranib maleate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cediranib maleate

Citations

For This Compound
244
Citations
P Praphanwittaya, P Saokham, P Jansook… - Journal of Drug Delivery …, 2021 - Elsevier
… Cediranib maleate has higher aqueous solubility than the free base (about 2 mg/ml at pH … With oral dose of 20 mg and solubility of about 2 mg/ml cediranib maleate is a BCS Class III …
Number of citations: 2 www.sciencedirect.com
SN Black, HP Wheatcroft, R Roberts, MF Jones… - Journal of …, 2020 - Elsevier
… Cediranib maleate (AZD2171) is a potent inhibitor of vascular endothelial growth factor … Early process development work on cediranib maleate focused on yield and chemical purity of …
Number of citations: 4 www.sciencedirect.com
L Lorenzo‐Soler, P Praphanwittaya… - Acta …, 2022 - Wiley Online Library
… The aim of this study was to formulate cediranib maleate, a potent VEGF inhibitor, as γ-cyclodextrin nanoparticle eye drops and measure the retinal delivery and overall ocular …
Number of citations: 5 onlinelibrary.wiley.com
C Orbegoso, G Marquina, A George… - Expert Opinion on …, 2017 - Taylor & Francis
… Cediranib is an oral agent, administrated in the form of cediranib maleate tablets. The pharmacokinetics are linear within the dose range from 0.5 to 60 mg [Citation29]. The peak plasma …
Number of citations: 32 www.tandfonline.com
D Lim, J Ngeow - Endocrine-related cancer, 2016 - erc.bioscientifica.com
… Olaparib 2 and 3 Cediranib maleate, paclitaxel, pegylated liposomal doxorubicin hydrochloride … Olaparib 1 and 2 Cediranib maleate Ovarian, fallopian tube, primary peritoneal BRCA1/2 …
Number of citations: 33 erc.bioscientifica.com
EA Rakha, S Chan - Clinical oncology, 2011 - Elsevier
… Cediranib maleate and olaparib in treating patients with recurrent ovarian epithelial cancer, fallopian tube cancer, peritoneal cancer, or recurrent triple-negative breast cancer I and II …
Number of citations: 144 www.sciencedirect.com
J Li, N Al‐Huniti, A Henningsson… - British Journal of …, 2017 - Wiley Online Library
… Cediranib is administered in tablets as cediranib maleate and can be classified as a Biopharmaceutical Classification System 3 compound exhibiting high solubility and low permeability…
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
P Praphanwittaya - Cyclodextrin nanoparticles for targeted ocular drug …, 2020
Number of citations: 2
C Maleate - 2020
Number of citations: 7
L Lorenzo Soler - 2022 - University of Iceland, School of …
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.